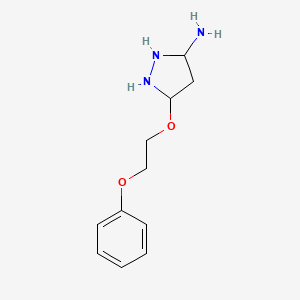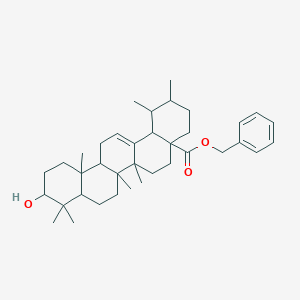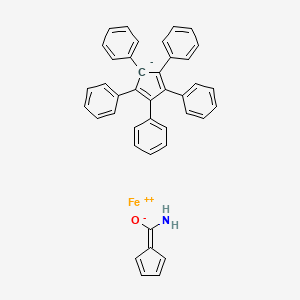![molecular formula C12H15N3O B12277956 1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12277956.png)
1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a tert-butyl group at the 1-position, a methyl group at the 6-position, and an aldehyde group at the 4-position.
Métodos De Preparación
The synthesis of 1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction typically requires the use of glacial acetic acid as a solvent and a catalyst such as iodine. The reaction mixture is heated to reflux, and the product is isolated through crystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine.
Major products formed from these reactions include the corresponding alcohols, acids, and halogenated derivatives. For example, oxidation of the aldehyde group can yield the corresponding carboxylic acid, while reduction can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and as a ligand for various receptors. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
In the industry, this compound is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds. Its unique structure and reactivity make it a valuable tool in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways . It can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. Additionally, it can interact with receptors on the surface of cells, modulating their activity and influencing cellular signaling pathways.
The aldehyde group in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The tert-butyl and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde can be compared with other similar compounds in the pyrazolopyridine family . Similar compounds include 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine and 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine. These compounds share a similar core structure but differ in the substituents attached to the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the aldehyde group at the 4-position and the tert-butyl group at the 1-position can enhance its stability and binding affinity for certain targets.
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
1-tert-butyl-6-methylpyrazolo[3,4-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H15N3O/c1-8-5-9(7-16)10-6-13-15(11(10)14-8)12(2,3)4/h5-7H,1-4H3 |
Clave InChI |
OBURBVLOABUKBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=NN(C2=N1)C(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12277879.png)

![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride](/img/structure/B12277883.png)
![4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B12277887.png)
![Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester](/img/structure/B12277894.png)


![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12277913.png)
![benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate](/img/structure/B12277918.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)
![Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate](/img/structure/B12277938.png)


![methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B12277944.png)
